Cas no 189109-45-3 (2-Cyclohexen-1-one,4-[(3S)-3-(â-Dglucopyranosyloxy) butyl]-3,5,5-trimethyl-,(4R)-)
![2-Cyclohexen-1-one,4-[(3S)-3-(â-Dglucopyranosyloxy) butyl]-3,5,5-trimethyl-,(4R)- structure](https://ja.kuujia.com/scimg/cas/189109-45-3x500.png)
2-Cyclohexen-1-one,4-[(3S)-3-(â-Dglucopyranosyloxy) butyl]-3,5,5-trimethyl-,(4R)- 化学的及び物理的性質
名前と識別子
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- Byzantionoside B
- (2R)-4-[(1R)-2,6,6-Trimethyl-4-oxo-2-cyclohexen-1-yl]-2-butanyl β -D-glucopyranoside
- -Dglucopyranosyloxy) butyl]-3,5,5-trimethyl-,(4R)-
- 9-epi-Blumenol C glucoside
- 9-epi-Blumenol C beta-D-glucopyranoside
- [ "" ]
- Byzantioside B
- FS-10315
- HY-N2973
- AKOS040761437
- A-D-glucopyranoside
- CHEMBL3400306
- Blumenol C glucoside
- 9-epi-Blumenol C
- CS-0023617
- 189109-45-3
- DA-51230
- Blumenol C b-D-glucopyranoside
- Blumel C glucoside
- 135820-80-3
- Blumenol C glucoside; Blumenol C beta-D-glucopyranoside
- 62512-23-6
- 3,5,5-trimethyl-4-[3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]cyclohex-2-en-1-one
- 2-Cyclohexen-1-one,4-[(3S)-3-(â-Dglucopyranosyloxy) butyl]-3,5,5-trimethyl-,(4R)-
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- インチ: InChI=1S/C19H32O7/c1-10-7-12(21)8-19(3,4)13(10)6-5-11(2)25-18-17(24)16(23)15(22)14(9-20)26-18/h7,11,13-18,20,22-24H,5-6,8-9H2,1-4H3/t11-,13+,14-,15-,16+,17-,18-/m1/s1
- InChIKey: NYLNHNDMNOPWAZ-ZLEFDVGRSA-N
- SMILES: CC1=CC(=O)CC(C1CCC(C)OC2C(C(C(C(O2)CO)O)O)O)(C)C
計算された属性
- 精确分子量: 372.21500
- 同位素质量: 372.21480336g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 氢键受体数量: 7
- 重原子数量: 26
- 回転可能化学結合数: 6
- 複雑さ: 530
- 共价键单元数量: 1
- 原子立体中心数の決定: 7
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 116Ų
- XLogP3: 0.3
じっけんとくせい
- Color/Form: Oil
- 密度みつど: 1.2±0.1 g/cm3
- Boiling Point: 547.8±50.0 °C at 760 mmHg
- フラッシュポイント: 188.9±23.6 °C
- PSA: 116.45000
- LogP: 0.53310
- じょうきあつ: 0.0±3.3 mmHg at 25°C
2-Cyclohexen-1-one,4-[(3S)-3-(â-Dglucopyranosyloxy) butyl]-3,5,5-trimethyl-,(4R)- Security Information
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- 储存条件:Store at 4 ℃, better at -4 ℃
2-Cyclohexen-1-one,4-[(3S)-3-(â-Dglucopyranosyloxy) butyl]-3,5,5-trimethyl-,(4R)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN3552-1 mg |
Byzantionoside B |
189109-45-3 | 1mg |
¥2435.00 | 2022-04-26 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B21520-5mg |
(2R)-4-[(1R)-2,6,6-Trimethyl-4-oxo-2-cyclohexen-1-yl]-2-butanyl β -D-glucopyranoside |
189109-45-3 | 5mg |
¥4800.0 | 2022-04-28 | ||
A2B Chem LLC | AE93438-5mg |
Byzantioside B |
189109-45-3 | 95.0% | 5mg |
$727.00 | 2024-04-20 | |
TargetMol Chemicals | TN3552-1 mg |
Byzantionoside B |
189109-45-3 | 98% | 1mg |
¥ 2,435 | 2023-07-11 | |
TargetMol Chemicals | TN3552-1mg |
Byzantionoside B |
189109-45-3 | 1mg |
¥ 5640 | 2024-07-20 |
2-Cyclohexen-1-one,4-[(3S)-3-(â-Dglucopyranosyloxy) butyl]-3,5,5-trimethyl-,(4R)- 関連文献
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Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
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Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
-
Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
-
Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
Related Categories
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Fatty Acyls Fatty acyl glycosides of mono- and disaccharides
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Fatty Acyls Fatty acyl glycosides Fatty acyl glycosides of mono- and disaccharides
2-Cyclohexen-1-one,4-[(3S)-3-(â-Dglucopyranosyloxy) butyl]-3,5,5-trimethyl-,(4R)-に関する追加情報
Introduction to 2-Cyclohexen-1-one,4-[(3S)-3-(â-Dglucopyranosyloxy) butyl]-3,5,5-trimethyl-,(4R)- and Its Significance in Modern Chemical Biology
The compound with the CAS number 189109-45-3, identified as 2-Cyclohexen-1-one,4-[(3S)-3-(â-Dglucopyranosyloxy) butyl]-3,5,5-trimethyl-,(4R)-, represents a fascinating molecule in the realm of chemical biology. This intricate structure combines a cyclohexenone core with a polysaccharide-derived moiety, making it a candidate for various biological applications. The presence of the (3S)-3-â-Dglucopyranosyloxy butyl side chain and the (4R) configuration at the chiral center underscores its synthetic complexity and potential biological activity.
Recent advancements in glycoscience have highlighted the importance of glycosylated compounds in drug development. The â-Dglucopyranosyloxy group in this molecule is particularly noteworthy, as it is derived from glucose, a ubiquitous sugar that plays a critical role in cellular communication and recognition. The modification of glucose with a butyl chain and the introduction of chirality at the 4-position further enhance its potential as a bioactive molecule. This compound exemplifies how carbohydrate chemistry can be leveraged to create novel pharmacological entities.
The cyclohexenone core of 2-Cyclohexen-1-one,4-[(3S)-3-(â-Dglucopyranosyloxy) butyl]-3,5,5-trimethyl-,(4R)- is known for its ability to interact with various biological targets. Cyclohexenones have been studied for their roles in enzyme inhibition and as intermediates in the synthesis of more complex molecules. The addition of the (3S)-3-â-Dglucopyranosyloxy butyl group introduces an additional layer of functionality, potentially enabling interactions with glycosidases or other carbohydrate-binding proteins. This makes the compound a promising candidate for research in glycobiology.
One of the most intriguing aspects of this molecule is its potential application in therapeutic development. The combination of a natural product-like scaffold with a glycosidic moiety suggests that it could modulate pathways involving carbohydrate metabolism or cell signaling. For instance, glycosylation is known to play a crucial role in protein function and stability, and modifications to glycosylated compounds can lead to novel bioactivities. The specific stereochemistry at the 4-position ((4R)) further fine-tunes its interactions with biological targets.
Recent studies have demonstrated that glycosylated lipids and peptides exhibit significant biological activity. The 2-Cyclohexen-1-one,4-[(3S)-3-â-Dglucopyranosyloxy) butyl]-3,5,5-trimethyl-,(4R)- structure aligns well with this trend, as it integrates both lipid-like and carbohydrate-like features. This dual nature could make it an effective tool for studying complex biological processes or for designing new drugs targeting diseases associated with aberrant glycosylation.
The synthesis of such complex molecules requires sophisticated chemical methodologies. Techniques like chiral resolution and glycosylation reactions are essential for constructing the desired framework. The availability of CAS number 189109-45-3 indicates that this compound has been successfully synthesized and characterized, paving the way for further biological evaluation. Researchers can now explore its potential as a lead compound or as an intermediate in the synthesis of more complex derivatives.
In conclusion, 2-Cyclohexen-1-one,4-[(3S)-3-â-Dglucopyranosyloxy) butyl]-3,5,5-trimethyl-,(4R)- represents a significant advancement in chemical biology. Its unique structure combines elements that are highly relevant to modern therapeutic research. As our understanding of glycobiology continues to grow, compounds like this one will undoubtedly play a crucial role in discovering new treatments for various diseases. The intricate interplay between chemistry and biology highlighted by this molecule underscores the importance of interdisciplinary approaches in drug discovery.
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